molecular formula C9H18N2 B11920099 3-Methyl-2,8-diazaspiro[4.5]decane

3-Methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B11920099
M. Wt: 154.25 g/mol
InChI Key: CMTNFFKVPVLTSP-UHFFFAOYSA-N
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Description

3-Methyl-2,8-diazaspiro[4.5]decane is a heterocyclic compound featuring a spiro structure with nitrogen atoms at positions 2 and 8. This compound is part of a broader class of diazaspiro compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,8-diazaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and cost-effectiveness. The use of efficient catalysts and reaction conditions that minimize by-products is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. The inhibition of RIPK1 kinase activity can block the activation of necroptosis, providing therapeutic potential in treating inflammatory diseases and cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,8-diazaspiro[4

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-methyl-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2/c1-8-6-9(7-11-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3

InChI Key

CMTNFFKVPVLTSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNCC2)CN1

Origin of Product

United States

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